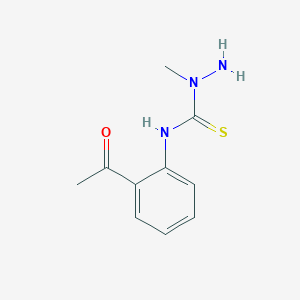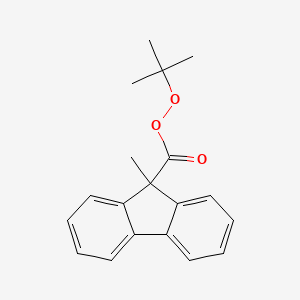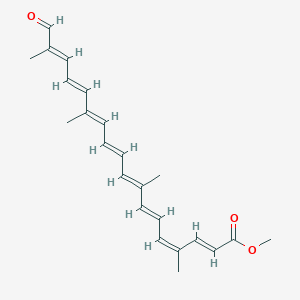
Methyl (9Z)-8'-oxo-6,8'-diapo-6-carotenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate is a carotenoid derivative known for its vibrant color and potential applications in various fields. Carotenoids are naturally occurring pigments found in plants and some microorganisms, and they play a crucial role in photosynthesis and protection against oxidative damage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate typically involves the oxidative cleavage of carotenoids such as β-carotene. One common method is the use of ozonolysis, where ozone is used to cleave the double bonds in β-carotene, followed by reduction to yield the desired compound . The reaction conditions often include low temperatures and the presence of a reducing agent like zinc or dimethyl sulfide.
Industrial Production Methods
Industrial production of Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate may involve large-scale extraction from natural sources such as Bixa orellana (annatto) seeds, which are rich in carotenoids . The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can have different properties and applications.
Wissenschaftliche Forschungsanwendungen
Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate has several scientific research applications:
Chemistry: Used as a model compound to study carotenoid chemistry and reaction mechanisms.
Biology: Investigated for its role in biological systems, particularly in photosynthesis and antioxidant activity.
Medicine: Explored for its potential health benefits, including anti-inflammatory and anticancer properties.
Industry: Utilized as a natural colorant in food and cosmetics due to its vibrant color and safety profile.
Wirkmechanismus
The mechanism of action of Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate involves its interaction with molecular targets such as reactive oxygen species (ROS). The compound acts as an antioxidant, neutralizing ROS and protecting cells from oxidative damage. It also interacts with various enzymes and signaling pathways involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (9Z)-octadec-9-enoate: Another carotenoid derivative with similar antioxidant properties.
Methyl (9Z,11E)-octadecadienoate: Known for its potential anticancer activity.
Methyl 9(Z)-Eicosenoate: Used in lipid research and has similar chemical properties.
Uniqueness
Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
101034-51-9 |
|---|---|
Molekularformel |
C23H28O3 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
methyl (2E,4Z,6E,8E,10E,12E,14E,16E)-4,8,13,17-tetramethyl-18-oxooctadeca-2,4,6,8,10,12,14,16-octaenoate |
InChI |
InChI=1S/C23H28O3/c1-19(12-8-14-21(3)16-17-23(25)26-5)10-6-7-11-20(2)13-9-15-22(4)18-24/h6-18H,1-5H3/b7-6+,12-8+,13-9+,17-16+,19-10+,20-11+,21-14-,22-15+ |
InChI-Schlüssel |
JMFNGSBVJBPGQR-IWRWKHRWSA-N |
Isomerische SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=O)/C=C/C=C(/C)\C=C\C(=O)OC |
Kanonische SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



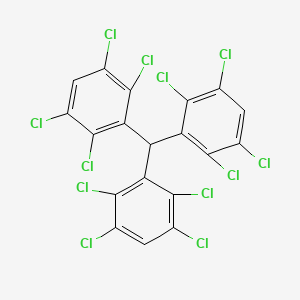
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
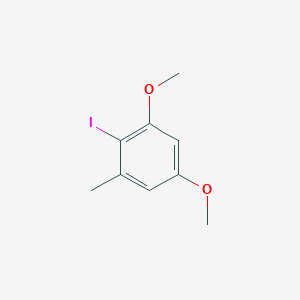
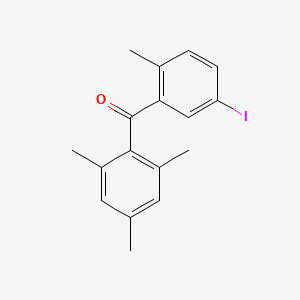
![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
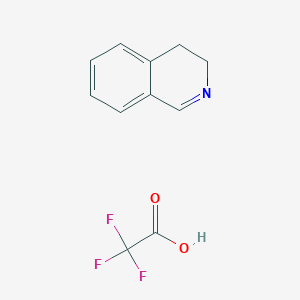
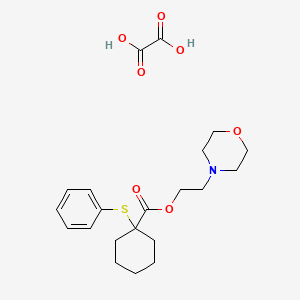
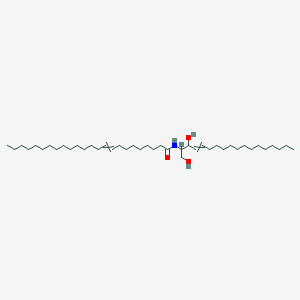
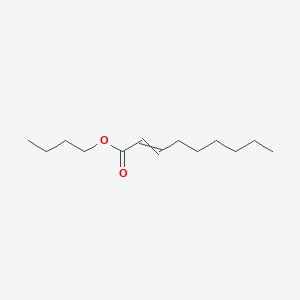
![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)
